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molecular formula C9H6BrNO B1610784 2-Bromoquinolin-3-ol CAS No. 86814-56-4

2-Bromoquinolin-3-ol

Cat. No. B1610784
M. Wt: 224.05 g/mol
InChI Key: CFVZTRHDXXGYPB-UHFFFAOYSA-N
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Patent
US05266700

Procedure details

6.0 mg (41 mmol) of 3-hydroxyquinoline are dissolved in 50 ml of 10% strength sodium hydroxide solution, giving a yellowish brown color. The reaction mixture is cooled to -5° C. using an ice/common salt mixture. A mixture comprising 6.6 g (2.1 ml, 41 mmol) of bromine dissolved in 50 ml of 10% strength sodium hydroxide solution is added dropwise to this solution over a period of 1 hour. During this the temperature of the reaction solution must never exceed 0° C. After this time, the cooling is removed and the reaction solution is stirred at room temperature for another 3 hours. The reaction solution is then cooled to -10° C. The reaction solution cooled to -10° C. [sic]. The reaction solution is then brought to a pH of 3 with 2N hydrochloric acid, during which the temperature of the reaction solution must never exceed -5° to 0° C. This gives the crude product as a light yellow solid. The crude product is recrystallized from 180 ml of ethyl acetate.
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[Br:12]Br>[OH-].[Na+]>[Br:12][C:3]1[C:2]([OH:1])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 mg
Type
reactant
Smiles
OC=1C=NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction solution is stirred at room temperature for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a yellowish brown color
ADDITION
Type
ADDITION
Details
is added dropwise to this solution over a period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
never exceed 0° C
CUSTOM
Type
CUSTOM
Details
After this time, the cooling is removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then cooled to -10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution cooled to -10° C. [sic]
CUSTOM
Type
CUSTOM
Details
never exceed -5° to 0° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC2=CC=CC=C2C=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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